molecular formula C12H13FN4 B11802426 (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

Cat. No.: B11802426
M. Wt: 232.26 g/mol
InChI Key: BUBRZJZHHGMWCJ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine
  • (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • (5-Methoxy-1H-benzimidazol-2-yl)methanamine

Uniqueness

(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is unique due to the presence of both a cyclopropyl group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13FN4

Molecular Weight

232.26 g/mol

IUPAC Name

(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-fluorophenyl)methanamine

InChI

InChI=1S/C12H13FN4/c13-9-5-3-7(4-6-9)10(14)12-15-11(16-17-12)8-1-2-8/h3-6,8,10H,1-2,14H2,(H,15,16,17)

InChI Key

BUBRZJZHHGMWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

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